molecular formula C12H19BN2O2 B2393781 4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2241865-20-1

4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B2393781
CAS RN: 2241865-20-1
M. Wt: 234.11
InChI Key: XPRBWBFCRKWQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves the inhibition of certain enzymes. The compound has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The inhibition of DPP-4 and GSK-3β by 4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been shown to have various biochemical and physiological effects. For example, the compound has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in lab experiments is its potent inhibitory effects on enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research involving 4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. One area of interest is the development of new drugs based on this compound. Another area of research is the investigation of its effects on other enzymes and physiological processes. Additionally, the compound's potential as a therapeutic agent for various diseases warrants further investigation.

Synthesis Methods

The synthesis of 4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves the reaction of cyclopropylboronic acid, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and 3-bromo-1H-pyrazole in the presence of a palladium catalyst. This method has been reported to yield the desired compound in good to excellent yields.

Scientific Research Applications

4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been found to have potential applications in various scientific research fields. One of its primary uses is in the development of new drugs. The compound has been shown to have potent inhibitory effects on certain enzymes, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

4-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-9(7-14-15-10)8-5-6-8/h7-8H,5-6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRBWBFCRKWQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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